
Sodium 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
Vue d'ensemble
Description
Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate, also known as DO3A, is an organic compound. It is a metal chelating agent often used in the field of medical imaging . The molecular formula of DO3A is C14H22N3NaO6 .
Synthesis Analysis
A novel process for producing tri-tertiary-butyl-2,2`, 2``- (1,4,7,10-tetraazacyclododecane-1,4,7-triyl) triacetate has been reported. The use of dimethylformamide as a solvent makes it possible to synthesize the desired compound in a short time under mild temperature conditions, making it more economical and industrially applicable than conventional methods .Molecular Structure Analysis
The InChI code for Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is 1S/C14H26N4O6.3Na/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;;;/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24);;;/q;3*+1/p-3 .Chemical Reactions Analysis
As a metal chelating agent, Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate has strong coordination ability and stability .Physical and Chemical Properties Analysis
The molecular weight of Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is 412.33 . It is a solid at room temperature .Applications De Recherche Scientifique
Radiopharmaceutical Development
Sodium 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate, as a chelating ligand, has shown significant promise in the development of targeted radiopharmaceuticals for therapy. Its application is particularly relevant in the creation of complexes with cationic radionuclides used in nuclear medicine. Despite the dominance of DOTA and DTPA in this field, research indicates potential for new ligands to enhance the stability of radionuclide complexes, improving their efficacy in medical applications (Egorova, Fedorova, & Kalmykov, 2019).
Sodium-Metal Anode Technology
In the realm of energy storage, the compound has been indirectly associated with advances in sodium-metal batteries (SMBs). These batteries, which leverage sodium's properties, differ significantly from lithium-based systems, presenting unique challenges such as dendrite growth. Research efforts are directed towards improving the electrolytes and electrode architectures to mitigate these issues, showcasing the broader relevance of sodium chemistry in advancing renewable energy technologies (Lee, Paek, Mitlin, & Lee, 2019).
Microbial Food Safety
The broader chemical family of sodium compounds, including this compound, contributes to understanding the antimicrobial properties of sodium salts. These insights are crucial for the food industry, particularly in balancing sodium reduction with microbial food safety. Sodium salts, such as sodium chloride, play a pivotal role in inhibiting the growth of pathogenic microorganisms, underscoring the importance of sodium-based compounds in ensuring the safety and quality of food products (Taormina, 2010).
Sodium-Ion Battery Development
The exploration of sodium-ion batteries for large-scale electric energy storage has brought to light the critical role of sodium-based compounds. These batteries, advantageous for their abundant resources and low cost, rely on advanced materials science research to optimize their performance. The search for suitable electrode and electrolyte materials is ongoing, with sodium chemistry at its core, demonstrating the compound's relevance in addressing global energy storage challenges (Pan, Hu, & Chen, 2013).
Flavor Enhancement in Fermented Foods
In the food industry, sodium's role extends beyond food preservation to influencing flavor perception in sodium-reduced fermented foods. The challenge of maintaining flavor while reducing sodium content has led to research into alternative strategies, including the use of sodium salts and flavor enhancers. This research area highlights the importance of sodium-based compounds in developing healthier food products without compromising taste (Hu et al., 2022).
Mécanisme D'action
Target of Action
DO3A is a metal chelating agent . Its primary targets are metal ions, particularly gadolinium ions (Gd^3+) . These ions play a crucial role in magnetic resonance imaging (MRI), where they enhance the contrast of the images .
Mode of Action
DO3A forms a tight chelate complex with metal ions such as Gd^3+ . This interaction results in the formation of Gd-DO3A complexes . The chelation process involves the donation of electron pairs from the DO3A to the metal ion, resulting in a stable complex .
Biochemical Pathways
Instead, it influences the magnetic properties of water protons in the vicinity of the complex, which is detected in MRI scans .
Result of Action
The formation of the Gd-DO3A complex enhances the contrast in MRI scans . This allows for clearer visualization of internal body structures, aiding in the diagnosis and monitoring of various medical conditions .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate plays a crucial role in biochemical reactions due to its ability to form stable complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules primarily through chelation. The compound’s strong binding affinity for metal ions allows it to modulate the activity of metalloenzymes and influence various biochemical pathways . For instance, it can form complexes with gadolinium ions, which are used as contrast agents in MRI, enhancing the imaging of biological tissues .
Cellular Effects
The effects of Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate on cells and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Its ability to chelate metal ions can affect the availability of essential cofactors for enzymatic reactions, thereby modulating metabolic activities . Additionally, the compound’s interaction with cellular proteins can lead to changes in gene expression, impacting various cellular functions .
Molecular Mechanism
At the molecular level, Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate exerts its effects through binding interactions with biomolecules. The compound’s chelation of metal ions can inhibit or activate metalloenzymes, depending on the specific enzyme and metal ion involved . This interaction can lead to changes in the enzyme’s conformation and activity, ultimately affecting biochemical pathways and cellular functions. Additionally, the compound can influence gene expression by modulating the availability of metal ions required for transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and at low temperatures (2-8°C), ensuring its efficacy in long-term experiments . Prolonged exposure to environmental factors such as light and air can lead to degradation, affecting its biochemical properties and interactions .
Dosage Effects in Animal Models
The effects of Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing adverse effects . At high doses, it may exhibit toxic effects, including disruption of cellular functions and metabolic activities . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is involved in various metabolic pathways, primarily through its interaction with metalloenzymes and cofactors. The compound’s chelation of metal ions can influence metabolic flux and metabolite levels by modulating enzyme activity . For example, its interaction with gadolinium ions can affect the metabolism of contrast agents used in MRI, enhancing their imaging properties .
Transport and Distribution
Within cells and tissues, Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form stable complexes with metal ions also influences its distribution, as these complexes can be transported across cell membranes and into target tissues .
Subcellular Localization
The subcellular localization of Sodium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can exert its biochemical effects . For instance, the compound’s chelation of metal ions can target it to mitochondria, influencing mitochondrial function and metabolic activities .
Propriétés
IUPAC Name |
trisodium;2-[4,7-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O6.3Na/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;;;/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHVSTSMWHWVMK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N4Na3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217973-03-0 | |
| Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trisodium 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B6Z3HP8UY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

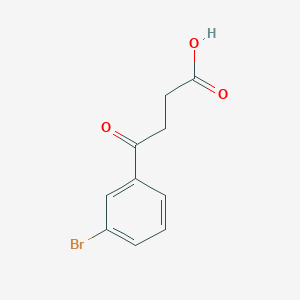

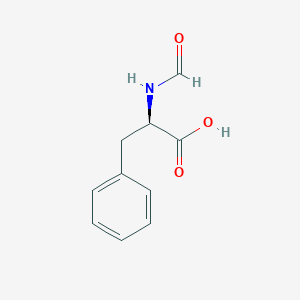
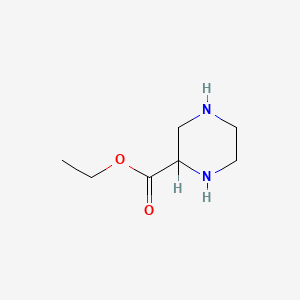
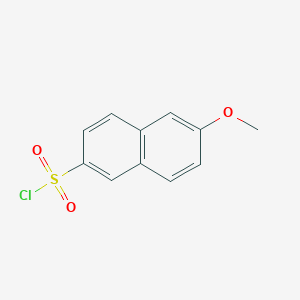
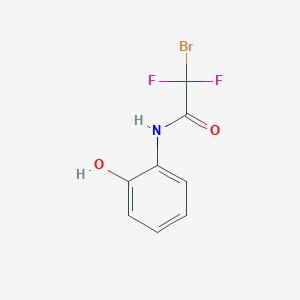

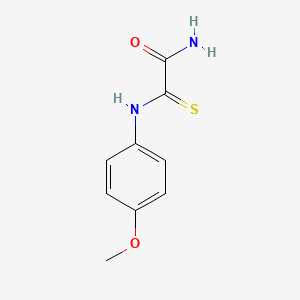
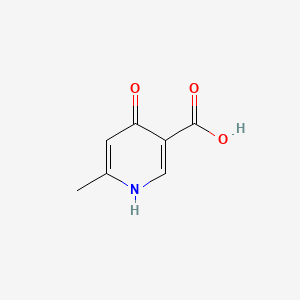

![Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B1337407.png)


